3-(3,5-dimethylisoxazol-4-yl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide 3-(3,5-dimethylisoxazol-4-yl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 2320888-33-1
VCID: VC4197875
InChI: InChI=1S/C18H23N7O2/c1-11-15(12(2)27-22-11)5-8-18(26)23(4)14-9-24(10-14)17-7-6-16-20-19-13(3)25(16)21-17/h6-7,14H,5,8-10H2,1-4H3
SMILES: CC1=C(C(=NO1)C)CCC(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C=C3)C
Molecular Formula: C18H23N7O2
Molecular Weight: 369.429

3-(3,5-dimethylisoxazol-4-yl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide

CAS No.: 2320888-33-1

Cat. No.: VC4197875

Molecular Formula: C18H23N7O2

Molecular Weight: 369.429

* For research use only. Not for human or veterinary use.

3-(3,5-dimethylisoxazol-4-yl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide - 2320888-33-1

Specification

CAS No. 2320888-33-1
Molecular Formula C18H23N7O2
Molecular Weight 369.429
IUPAC Name 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]propanamide
Standard InChI InChI=1S/C18H23N7O2/c1-11-15(12(2)27-22-11)5-8-18(26)23(4)14-9-24(10-14)17-7-6-16-20-19-13(3)25(16)21-17/h6-7,14H,5,8-10H2,1-4H3
Standard InChI Key GTIJHSGCPJPFRT-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)CCC(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C=C3)C

Introduction

2. Synthetic Considerations

General Synthetic Strategy

Although no direct synthesis for this compound is available in the search results, a plausible synthetic route can be hypothesized based on similar compounds:

  • Formation of the Isoxazole Ring:

    • The 3,5-dimethylisoxazole unit can be synthesized via cyclization reactions involving hydroxylamine derivatives and diketones.

  • Construction of the Triazolopyridazine Core:

    • This core can be synthesized by condensing hydrazine derivatives with pyridazine precursors under controlled conditions.

  • Integration of the Azetidine Ring:

    • Azetidine derivatives are often prepared through cyclization reactions involving β-amino alcohols or halogenated precursors.

  • Final Coupling:

    • The three subunits can be linked via amide bond formation using standard peptide coupling agents like EDCI or DCC in the presence of a base.

3. Potential Applications

Medicinal Chemistry

Compounds containing isoxazole and triazole rings are widely studied for their biological activities:

  • Antimicrobial Activity:

    • Isoxazole derivatives have been reported to exhibit potent antibacterial and antifungal properties.

    • Triazolopyridazine scaffolds are known for their inhibitory effects on microbial enzymes.

  • Anti-inflammatory Properties:

    • Isoxazole-based drugs such as valdecoxib have been developed as COX-2 inhibitors for treating inflammation and pain.

  • Anticancer Potential:

    • Fused triazole systems have shown promise in inhibiting cancer cell proliferation by targeting specific kinases or enzymes.

Material Science

The presence of heteroatoms (N and O) makes this compound a candidate for applications in material science, such as organic semiconductors or catalysts.

4. Data Table: Key Features of Related Compounds

Structural ComponentKnown Activities/ApplicationsReference Examples
IsoxazoleAnti-inflammatory, AntimicrobialValdecoxib
TriazolopyridazineAnticancer, Enzyme InhibitionRelated scaffolds
AzetidineStability enhancement in drug candidatesAzetidinones

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